

Cratoxylum extracts versus standard antibiotics for antibacterial activity

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Cratoxylum Extracts: A Natural Alternative to Standard Antibiotics?

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Extracts from the plant genus Cratoxylum, traditionally used in Southeast Asian medicine, have emerged as promising candidates due to their significant antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of Cratoxylum extracts and their bioactive compounds against standard antibiotics, supported by experimental data.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of Cratoxylum extracts and their isolates has been evaluated using standard methods such as determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition. The following tables summarize the quantitative data from various studies, comparing them with conventional antibiotics.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antibacterial potency.



Agent	Bacterial Strain	MIC	Standard Antibiotic	Bacterial Strain	MIC
Cratoxylum cochinchinen se (Fractional Extract)	Methicillin- Resistant Staphylococc us aureus (MRSA) (Clinical Isolates)	1.625 - 3.250 mg/mL[1][2]	Vancomycin	Methicillin- Resistant Staphylococc us aureus (MRSA)	Not explicitly stated in the same study, but typically ≤ 2 µg/mL is considered susceptible.
Cratoxylum formosum (Gum Extract)	Streptococcu s mutans (KPSK2)	48 μg/mL	Chlorhexidine	Streptococcu s mutans (KPSK2)	< 1.15 μg/mL
Cratoxylum formosum (Gum Extract)	Streptococcu s mutans (Clinical Isolate I)	97 μg/mL	Chlorhexidine	Streptococcu s mutans (Clinical Isolate I)	< 1.15 μg/mL
Cratoxylum formosum (Gum Extract)	Streptococcu s mutans (Clinical Isolate II)	97 μg/mL	Chlorhexidine	Streptococcu s mutans (Clinical Isolate II)	< 1.15 μg/mL
α-mangostin (from Cratoxylum arborescens)	Propionibacte rium acnes	0.78 μg/mL[3]	Tetracycline	Propionibacte rium acnes	0.39 μg/mL[3]
α-mangostin (from Cratoxylum arborescens)	Staphylococc us aureus	3.13 μg/mL[3]	Tetracycline	Staphylococc us aureus	3.13 μg/mL[3]
α-mangostin (from Cratoxylum arborescens)	Staphylococc us epidermidis	0.78 μg/mL[3]	Tetracycline	Staphylococc us epidermidis	1.56 μg/mL[3]



α-mangostin					
(from	Streptococcu	6 25 ug/ml [2]	Tetracycline	Streptococcu	12.5 μg/mL[3]
Cratoxylum	s pyogenes	6.25 μg/mL[<mark>3</mark>]		s pyogenes	
arborescens)					

Zone of Inhibition

The zone of inhibition is the area around an antimicrobial disc where bacterial growth is prevented. A larger zone diameter indicates greater antibacterial activity.

Agent	Concent ration	Bacteria I Strain	Zone of Inhibitio n (mm)	Standar d Antibiot ic	Concent ration	Bacteria I Strain	Zone of Inhibitio n (mm)
Cratoxylu m formosu m (Gum Extract)	Not specified	Streptoco ccus mutans	9.5 - 11.5	Chlorhexi dine	0.1%	Staphylo coccus aureus	~12 (estimate d from graph)[4]
Chlorhexi dine	1.0%	Staphylo coccus aureus	~18 (estimate d from graph)[4]				
Chlorhexi dine	2.0%	Staphylo coccus aureus	~22 (estimate d from graph)[4]	_			

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Cratoxylum extracts and standard antibiotics.

Broth Microdilution Method for MIC Determination



This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

- Preparation of Extract and Antibiotics: The Cratoxylum extract and standard antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
- Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: The test bacterium is cultured overnight, and the bacterial suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard).
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- Result Interpretation: The MIC is determined as the lowest concentration of the extract or antibiotic that completely inhibits visible bacterial growth.

Agar Disc Diffusion Method for Zone of Inhibition

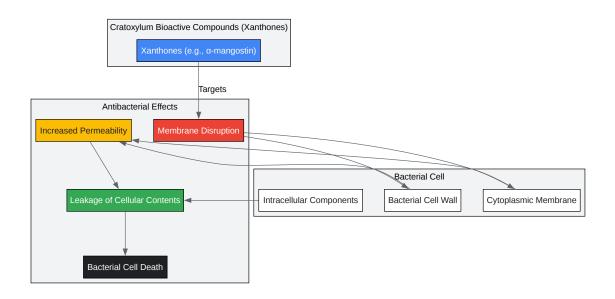
This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.

- Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
- Disc Application: Sterile paper discs impregnated with a known concentration of the Cratoxylum extract or standard antibiotic are placed on the agar surface.
- Incubation: The agar plate is incubated under suitable conditions (e.g., 37°C for 24 hours).
- Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Proposed Mechanism of Action



The primary antibacterial mechanism of action for compounds found in Cratoxylum, such as xanthones (e.g., α -mangostin), is believed to be the disruption of the bacterial cell membrane. [5][6] This leads to increased permeability of the cell wall, leakage of intracellular components, and ultimately, cell death.[6]



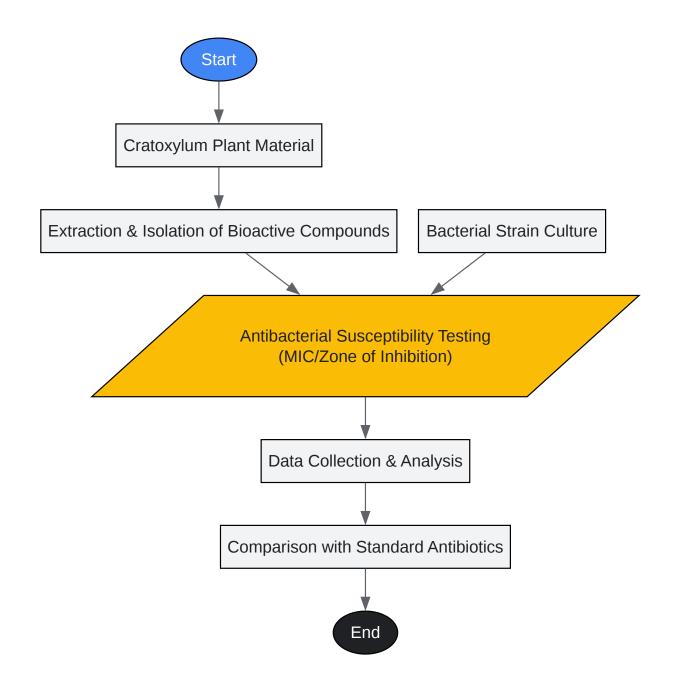
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Caption: Proposed antibacterial mechanism of Cratoxylum xanthones.

Experimental Workflow

The general workflow for comparing the antibacterial activity of Cratoxylum extracts with standard antibiotics involves several key stages, from sample preparation to data analysis.





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Caption: Experimental workflow for antibacterial activity comparison.

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